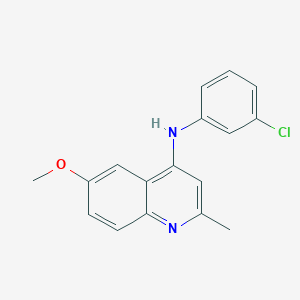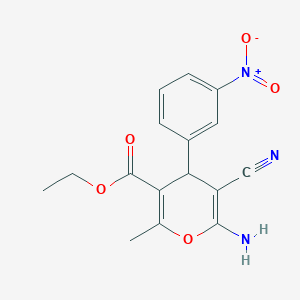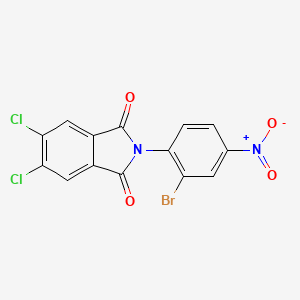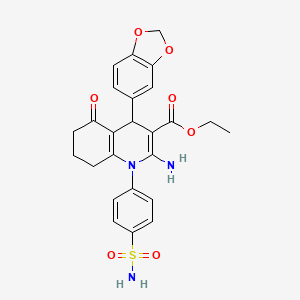![molecular formula C36H36N2O4 B11535472 Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate is an organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate typically involves a multi-step process. One common method includes the following steps:
Formation of Schiff Base: The initial step involves the condensation of 4-methylbenzaldehyde with 4-aminobenzaldehyde to form the Schiff base, 4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl.
Esterification: The Schiff base is then reacted with octanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imine or ester functional groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The imine groups can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting or modifying their function. In materials science, its structural rigidity and functional groups contribute to the mechanical and chemical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate: Similar structure but with methoxy groups instead of methyl groups.
Bis{4-[(Z)-[(4-chlorophenyl)imino]methyl]phenyl} octanedioate: Contains chlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate is unique due to the presence of methyl groups, which can influence its electronic properties and steric effects. These differences can affect its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C36H36N2O4 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
bis[4-[(4-methylphenyl)iminomethyl]phenyl] octanedioate |
InChI |
InChI=1S/C36H36N2O4/c1-27-9-17-31(18-10-27)37-25-29-13-21-33(22-14-29)41-35(39)7-5-3-4-6-8-36(40)42-34-23-15-30(16-24-34)26-38-32-19-11-28(2)12-20-32/h9-26H,3-8H2,1-2H3 |
InChI Key |
KHMHGYMLAFXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11535399.png)
![N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11535403.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535411.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11535422.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)



![2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11535467.png)

![5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11535475.png)
![N-(2-methylphenyl)-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535481.png)
![N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535482.png)
